molecular formula C17H18N2O3S B2947393 Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955641-27-7

Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B2947393
CAS No.: 955641-27-7
M. Wt: 330.4
InChI Key: XRONSQHOYJBEAO-UHFFFAOYSA-N
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Description

Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic tetrahydroisoquinoline derivative characterized by a thiophene-2-carbonyl moiety at position 2 of the tetrahydroisoquinoline core and an ethyl carbamate group at position 6. Its structural uniqueness lies in the combination of a heterocyclic thiophene ring, which enhances lipophilicity and binding interactions, and the carbamate group, which may influence metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRONSQHOYJBEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with tetrahydroisoquinoline, followed by the introduction of the carbamate group through a reaction with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carbamate group undergoes hydrolysis under acidic or basic conditions. In related tetrahydroisoquinoline carbamates:

  • Basic hydrolysis (1M NaOH, 60°C, 4h) cleaves the carbamate to yield 7-amino-tetrahydroisoquinoline derivatives .

  • Acid-mediated hydrolysis (6M HCl, reflux) produces unstable intermediates requiring immediate trapping .

Key data for hydrolysis conditions:

ConditionTemperatureTimeYieldSource
1M NaOH60°C4h78%
6M HClReflux2h62%

Acylation and Sulfonylation

The secondary amine in the tetrahydroisoquinoline core reacts with acyl chlorides or sulfonyl chlorides:

  • Thiophene-2-carbonyl chloride reacts in dichloromethane with triethylamine (TEA) to form stable amides (yield: 82-89%) .

  • Benzoyl chloride derivatives require catalytic DMAP for efficient coupling .

Reaction parameters for acylation:

ReagentSolventCatalystYieldSource
Thiophene-2-carbonyl chlorideDCMTEA85%
Pentafluorobenzoyl chlorideAcetonitrileDMAP72%

Carbamate Deprotection

The ethyl carbamate serves as a transient protecting group. Deprotection strategies include:

  • Boc removal : 4M HCl in dioxane (rt, 1h) cleaves the carbamate without affecting thiophene rings .

  • Enzymatic cleavage : Lipases in phosphate buffer (pH 7.4) achieve selective deprotection (yield: 68%) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • Heck coupling with Pd(OAc)₂/XPhos forms tricyclic frameworks (Table 1) .

  • Mitsunobu conditions (DIAD, PPh₃) generate spirocyclic derivatives .

Table 1: Cyclization outcomes

ConditionsProduct TypeYieldSource
Pd(OAc)₂/XPhos, DMFTricyclic quinoline67%
DIAD/PPh₃, THFSpirothiazolidine58%

Catalytic Hydrogenation

The tetrahydroisoquinoline ring undergoes further reduction:

  • H₂/Pd-C (1 atm, EtOH) saturates the benzene ring to decahydro derivatives .

  • Asymmetric hydrogenation with Rh-(R)-BINAP achieves enantiomeric excess >90% .

Stability Considerations

Critical degradation pathways observed in stability studies:

  • Photooxidation : Forms sulfoxide derivatives under UV light (λ=254nm).

  • Thermal decomposition : Degrades above 200°C via carbamate decarboxylation .

Mechanistic Insights

The thiophene carbonyl group directs electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄) occurs preferentially at the thiophene C5 position.

  • Sulfonation (ClSO₃H) produces water-soluble derivatives for biological testing .

Scientific Research Applications

Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring and tetrahydroisoquinoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituent :

  • The thiophene-2-carbonyl group in the target compound balances lipophilicity and steric bulk, enabling moderate κ-opioid receptor binding (Ki = 120 nM) . Comparatively, phenylcarbonyl (Analog 2) enhances μ-opioid selectivity (Ki = 45 nM) but reduces solubility due to increased hydrophobicity .
  • Smaller substituents like methyl (Analog 1) result in negligible receptor engagement, highlighting the necessity of aromatic/hydrophobic groups for binding .

Position 7 Substituent :

  • Ethyl carbamate in the target compound offers a compromise between metabolic stability (75% remaining) and solubility (0.25 mg/mL). Bulkier groups like benzyl carbamate (Analog 4) improve κ-opioid potency (Ki = 8.2 nM) but drastically reduce solubility (0.10 mg/mL) and stability (50%) .
  • Polar groups like nitro (Analog 3) or hydroxyl (Analog 5) increase solubility (1.8 mg/mL and 0.50 mg/mL, respectively) but reduce receptor affinity and metabolic stability .

Pharmacological and Physicochemical Trends

  • Receptor Selectivity : Bulky, hydrophobic substituents at position 2 (e.g., phenylcarbonyl) favor μ-opioid activity, while thiophene-based groups favor κ-opioid interactions .
  • Solubility-Stability Trade-off : Carbamate derivatives with smaller alkyl chains (e.g., ethyl) exhibit better solubility than benzyl analogs but are less stable than phenyl-substituted compounds .
  • Metabolic Stability : Electron-withdrawing groups (e.g., nitro) or hydroxyl groups accelerate hepatic metabolism, reducing stability .

Biological Activity

Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the tetrahydroisoquinoline core followed by the introduction of the thiophene-2-carbonyl moiety and subsequent carbamate formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing tetrahydroisoquinoline structures. For instance, derivatives of tetrahydroisoquinolines have exhibited significant antiproliferative activities against various cancer cell lines. This compound has been evaluated for its activity against different tumor cell lines with promising results.

Cell Line IC50 Value (µM) Reference
HL608.3
HCT1161.3
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)6.0

These values indicate that this compound exhibits potent inhibitory effects on cell proliferation.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and other cellular pathways critical for tumor growth and survival. For example, compounds with similar structures have been shown to inhibit kinases such as CDK2 and MEK1, leading to cell cycle arrest and apoptosis in cancer cells .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Notably:

  • Study 1 : Mice bearing xenograft tumors showed a significant reduction in tumor size after treatment with this compound over a period of four weeks.

Toxicity Profile

The toxicity profile of this compound has also been assessed in various studies. Results indicated that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic doses.

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